molecular formula C11H20ClN5O4 B11076901 2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol CAS No. 31482-07-2

2,2',2'',2'''-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol

Cat. No.: B11076901
CAS No.: 31482-07-2
M. Wt: 321.76 g/mol
InChI Key: CCOODJAWWFUZLD-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol is a complex organic compound featuring a triazine ring substituted with a chloro group and four ethanolamine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction proceeds through nucleophilic substitution, where the amine groups of ethanolamine displace the chlorine atoms on the triazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as tertiary amines can further enhance the reaction rate and efficiency. Post-reaction, the product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.

    Oxidation and Reduction: The ethanolamine moieties can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form primary amines.

    Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form ethers or esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Oxidation Products: Aldehydes, carboxylic acids, or ketones.

    Reduction Products: Primary amines or alcohols.

Scientific Research Applications

2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to interact with amino groups.

    Medicine: Investigated for its potential as a drug delivery agent and in the design of novel therapeutic compounds.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleophilic sites on target molecules. The triazine ring can form stable complexes with proteins and enzymes, inhibiting their activity. The ethanolamine moieties enhance solubility and facilitate the transport of the compound across biological membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Compared to other triazine derivatives, 2,2’,2’‘,2’‘’-((6-Chloro-1,3,5-triazine-2,4-diyl)dinitrilo)tetrakisethanol is unique due to its multiple ethanolamine groups, which confer enhanced solubility and reactivity. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

CAS No.

31482-07-2

Molecular Formula

C11H20ClN5O4

Molecular Weight

321.76 g/mol

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]-6-chloro-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H20ClN5O4/c12-9-13-10(16(1-5-18)2-6-19)15-11(14-9)17(3-7-20)4-8-21/h18-21H,1-8H2

InChI Key

CCOODJAWWFUZLD-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C1=NC(=NC(=N1)Cl)N(CCO)CCO

Origin of Product

United States

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